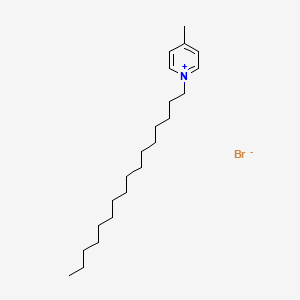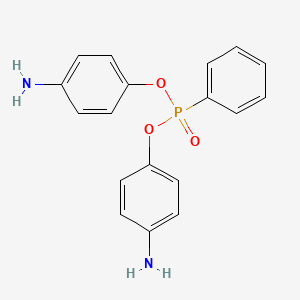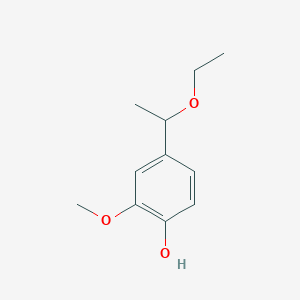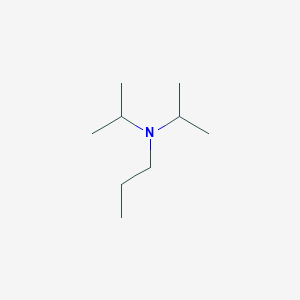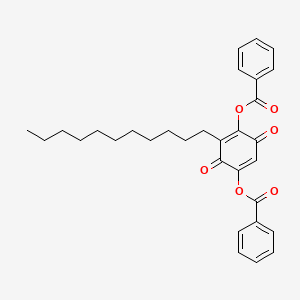
3,6-Dioxo-2-undecylcyclohexa-1,4-diene-1,4-diyl dibenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Dioxo-2-undecylcyclohexa-1,4-diene-1,4-diyl dibenzoate is a chemical compound known for its unique structure and properties. This compound is characterized by the presence of two dioxo groups and a long undecyl chain attached to a cyclohexa-1,4-diene ring, with dibenzoate groups at the 1,4 positions. It is used in various scientific research applications due to its reactivity and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dioxo-2-undecylcyclohexa-1,4-diene-1,4-diyl dibenzoate typically involves the oxidation of precursor compounds. One common method includes the oxidation of 3,6-dihydroxy derivatives using nitrogen oxides in the presence of molecular sieves . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and the isolation of the target compound.
Chemical Reactions Analysis
Types of Reactions
3,6-Dioxo-2-undecylcyclohexa-1,4-diene-1,4-diyl dibenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the dioxo groups to hydroxyl groups.
Substitution: The dibenzoate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Nitrogen oxides, potassium permanganate.
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substituting agents: Various alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives .
Scientific Research Applications
3,6-Dioxo-2-undecylcyclohexa-1,4-diene-1,4-diyl dibenzoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development and as a potential therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,6-Dioxo-2-undecylcyclohexa-1,4-diene-1,4-diyl dibenzoate involves its interaction with various molecular targets. The compound’s dioxo groups can participate in redox reactions, influencing cellular pathways and enzyme activities. Its long undecyl chain allows it to interact with lipid membranes, potentially affecting membrane integrity and function .
Comparison with Similar Compounds
Similar Compounds
3,6-Dioxocyclohexa-1,4-diene-1-carbaldehyde: Similar structure but with a carbaldehyde group instead of dibenzoate.
3,6-Dioxocyclohexa-1,4-diene-1,2,4,5-tetracarboxylic acid dianhydride: Contains additional carboxylic acid groups.
3,6-Dioxocyclohexa-1,4-diene-1-sulfonic acid: Features a sulfonic acid group.
Uniqueness
3,6-Dioxo-2-undecylcyclohexa-1,4-diene-1,4-diyl dibenzoate is unique due to its combination of dioxo groups, long undecyl chain, and dibenzoate groups. This structure imparts distinct chemical reactivity and potential biological activities, making it valuable for various research and industrial applications .
Properties
CAS No. |
5796-41-8 |
|---|---|
Molecular Formula |
C31H34O6 |
Molecular Weight |
502.6 g/mol |
IUPAC Name |
(4-benzoyloxy-3,6-dioxo-5-undecylcyclohexa-1,4-dien-1-yl) benzoate |
InChI |
InChI=1S/C31H34O6/c1-2-3-4-5-6-7-8-9-16-21-25-28(33)27(36-30(34)23-17-12-10-13-18-23)22-26(32)29(25)37-31(35)24-19-14-11-15-20-24/h10-15,17-20,22H,2-9,16,21H2,1H3 |
InChI Key |
XBZUMPSWLOLGDK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC1=C(C(=O)C=C(C1=O)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


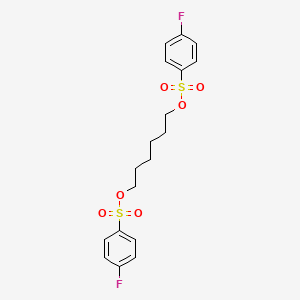
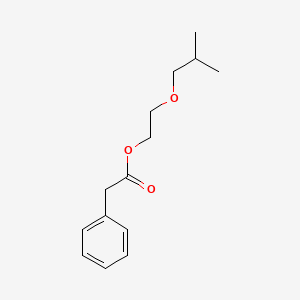

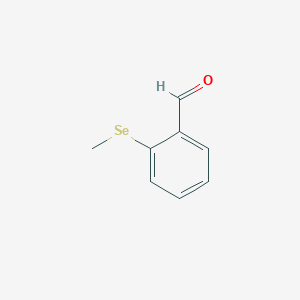
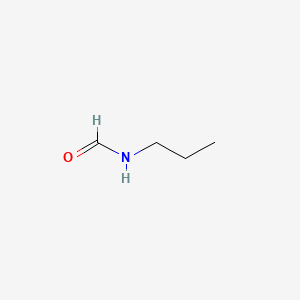


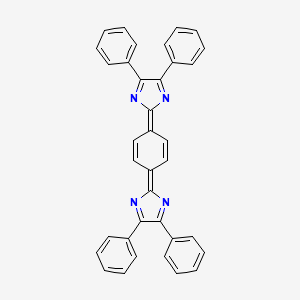
![[2-(2-Methoxybenzoyl)phenyl]-phenylmethanone](/img/structure/B14739249.png)
